molecular formula C11H11NO2S B2891298 methyl 2-phenyl-N-(thioxomethylene)alaninate CAS No. 151023-47-1

methyl 2-phenyl-N-(thioxomethylene)alaninate

Cat. No.: B2891298
CAS No.: 151023-47-1
M. Wt: 221.27
InChI Key: ADHKQMAZPNPPJA-UHFFFAOYSA-N
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Description

Methyl 2-phenyl-N-(thioxomethylene)alaninate is a chemical compound with the molecular formula C11H11NO2S and a molecular weight of 221.27 g/mol. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a phenyl group, a thioxomethylene group, and an alaninate moiety, making it a versatile compound for research and industrial purposes.

Preparation Methods

The synthesis of methyl 2-phenyl-N-(thioxomethylene)alaninate typically involves the reaction of phenylalanine derivatives with thioxomethylene reagents under specific conditions. One common method involves the use of methyl phenylalaninate as a starting material, which is then reacted with thioxomethylene compounds in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Methyl 2-phenyl-N-(thioxomethylene)alaninate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.

    Reduction: Reduction of the thioxomethylene group can lead to the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thioxomethylene groups, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with different properties and applications .

Scientific Research Applications

Methyl 2-phenyl-N-(thioxomethylene)alaninate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research into the medicinal properties of this compound and its derivatives includes exploring their potential as therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-phenyl-N-(thioxomethylene)alaninate involves its interaction with specific molecular targets and pathways. The thioxomethylene group can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in target molecules, increasing its efficacy.

The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied. Research into these mechanisms can provide insights into the compound’s potential therapeutic and industrial uses .

Comparison with Similar Compounds

Methyl 2-phenyl-N-(thioxomethylene)alaninate can be compared with other similar compounds, such as methyl 2-methyl-N-(thioxomethylene)alaninate and other thioxomethylene derivatives. These compounds share similar structural features but differ in their specific substituents and functional groups.

    Methyl 2-methyl-N-(thioxomethylene)alaninate: This compound has a methyl group instead of a phenyl group, which can affect its reactivity and binding properties.

    Other thioxomethylene derivatives: These compounds may have different substituents on the thioxomethylene group, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-isothiocyanato-2-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-11(12-8-15,10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHKQMAZPNPPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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